2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c27-20(24-19-14-8-3-9-15-19)16-28-23-21(17-10-4-1-5-11-17)25-22(26-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIYWNCNXUQMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production. Purification processes such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Pharmacological Applications
The imidazole ring structure in 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide contributes to its biological activities:
- Anticancer Activity : Research has shown that imidazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been studied for their effects on various cancer cell lines, demonstrating the ability to inhibit tumor growth and induce apoptosis in cancer cells .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects against a range of pathogens. Studies indicate that imidazole derivatives can disrupt microbial cell membranes and inhibit essential metabolic pathways .
- Anti-inflammatory Effects : Imidazole-based compounds have been reported to possess anti-inflammatory properties, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
- Antiviral Activity : Some studies suggest that imidazole derivatives can interfere with viral replication processes, providing a basis for their use in antiviral therapies .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy Testing :
- Anti-inflammatory Research :
Mechanism of Action
The mechanism of action of 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins or enzymes .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole: Shares the imidazole core but lacks the sulfanyl and phenylacetamide groups.
2-phenyl-1H-imidazole: Similar structure but with fewer substituents.
N-phenylacetamide: Contains the phenylacetamide group but lacks the imidazole ring.
Uniqueness
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is unique due to the combination of the imidazole ring with the sulfanyl and phenylacetamide groups, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Biological Activity
2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), case studies, and findings from recent research.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.47 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research has demonstrated that compounds containing imidazole and related structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth effectively:
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| 6d | 4 | Staphylococcus aureus |
| 6c | 16 | Enterococcus faecalis |
The compound's ability to inhibit bacterial growth indicates its potential as a lead for developing new antimicrobial agents, especially against resistant strains .
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied. Compounds similar to this compound have shown promising results in various cancer cell lines:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound 13 | <10 | Jurkat (anti-Bcl-2) |
| Compound 16 | <20 | A431 (anti-A431) |
The structure-activity relationship analysis indicates that modifications on the phenyl ring significantly affect the biological activity, with electron-donating groups enhancing efficacy .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various imidazole derivatives, it was found that compounds similar to our target compound exhibited remarkable activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the incorporation of sulfanyl groups enhances the antibacterial properties significantly compared to their non-sulfanyl counterparts .
Study on Anticancer Properties
Another study focused on the anticancer properties of imidazole-containing compounds revealed that derivatives with specific substitutions at the phenyl ring showed significant cytotoxic effects in vitro. The interaction mechanisms were explored using molecular dynamics simulations, indicating hydrophobic interactions as a primary mode of action against cancer cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-phenylacetamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted imidazole precursors and thiol-containing acetamide derivatives. For example, analogous compounds (e.g., imidazole-thioether derivatives) are synthesized via refluxing intermediates in acetic acid, with reaction progress monitored via TLC . Key intermediates are characterized using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm functional groups (e.g., sulfanyl linkages and acetamide motifs) .
Q. Which spectroscopic techniques are prioritized for structural validation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular weight and proton/carbon environments. For example, the sulfanyl group’s presence is validated via characteristic NMR shifts (~2.5–3.5 ppm for -S-CH₂-) and mass fragments. IR spectroscopy further confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretching (~3300 cm⁻¹) .
Q. How is purity assessed during synthesis, and what solvents are optimal for recrystallization?
- Methodological Answer : Purity is evaluated using HPLC with UV detection (λ = 254 nm) or melting point analysis. Recrystallization solvents (e.g., ethanol, ethyl acetate) are selected based on solubility profiles, with polar aprotic solvents often yielding higher purity due to reduced byproduct co-crystallization .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences, solvent effects). To address this:
- Standardize assay conditions (e.g., DMSO concentration ≤0.1%, identical cell passage numbers).
- Validate results using orthogonal assays (e.g., enzymatic vs. cell-based).
- Perform meta-analysis of published data to identify outliers or methodological biases .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the imidazole phenyl groups (e.g., electron-withdrawing substituents) or acetamide’s N-phenyl moiety.
- Step 2 : Test derivatives in bioassays (e.g., enzyme inhibition, antimicrobial activity).
- Step 3 : Use computational tools (e.g., molecular docking) to correlate substituent effects with binding affinity .
Q. What strategies are effective for evaluating environmental stability and degradation pathways?
- Methodological Answer :
- Hydrolytic Stability : Incubate the compound in buffers (pH 3–10) at 37°C, analyzing degradation via LC-MS.
- Photolytic Stability : Expose to UV light (λ = 254–365 nm) and monitor photoproducts.
- Biotic Degradation : Use soil microcosm studies with GC-MS to track metabolite formation .
Q. How can researchers optimize synthetic yield while minimizing hazardous byproducts?
- Methodological Answer :
- Green Chemistry Approaches : Replace acetic acid with biodegradable solvents (e.g., cyclopentyl methyl ether).
- Catalytic Optimization : Use palladium or copper catalysts to enhance regioselectivity and reduce waste .
Data Analysis and Interpretation
Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?
- Methodological Answer : Nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) is standard. For heterogeneous data, apply mixed-effects models to account for variability between experimental replicates .
Q. How should researchers address low solubility in biological assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
